Triethylcholine
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Overview
Description
Triethylcholine is a quaternary ammonium compound with the chemical formula C8H20NO. It mimics choline and interferes with the synthesis of acetylcholine in nerve endings, leading to the failure of cholinergic transmission . This compound is known for producing neuromuscular weakness and has been studied for its effects on neuromuscular transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylcholine can be synthesized through the alkylation of choline with ethyl iodide. The reaction typically involves the following steps:
- Choline is dissolved in an appropriate solvent, such as ethanol.
- Ethyl iodide is added to the solution.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of choline and ethyl iodide in industrial reactors.
- Controlled heating and refluxing to ensure complete reaction.
- Purification of the product using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Triethylcholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where its ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
Triethylcholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Studied for its effects on neuromuscular transmission and its potential use in understanding cholinergic systems.
Medicine: Investigated for its potential therapeutic applications in conditions involving cholinergic dysfunction, such as myasthenia gravis.
Mechanism of Action
Triethylcholine exerts its effects by interfering with the synthesis of acetylcholine in presynaptic nerve endings. It mimics choline and competes with it for uptake into nerve terminals. Once inside the nerve terminal, this compound is acetylated to form acetylthis compound, which is an inactive analog of acetylcholine. This leads to a reduction in the synthesis and release of acetylcholine, resulting in neuromuscular transmission failure .
Comparison with Similar Compounds
Hemicholinium-3: Another compound that inhibits acetylcholine synthesis by blocking choline uptake.
Tetraethylammonium: A quaternary ammonium compound with similar neuromuscular blocking effects.
Comparison:
Properties
CAS No. |
302-61-4 |
---|---|
Molecular Formula |
C8H20NO+ |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
triethyl(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1 |
InChI Key |
GZBUMTPCIKCWFW-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCO |
Canonical SMILES |
CC[N+](CC)(CC)CCO |
Related CAS |
152-22-7 (chloride) 5957-17-5 (iodide) |
Synonyms |
N,N,N-triethyl-N-2-hydroxyethylammonium N,N,N-triethyl-N-2-hydroxyethylammonium chloride triethyl (2-hydroxyethyl)ammonium chloride triethylaminoethanol triethylcholine triethylcholine bromide triethylcholine chloride triethylcholine iodide |
Origin of Product |
United States |
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